N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(3-pyridinylmethyl)-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to the compound , involves multi-step chemical reactions that aim to construct the pyrimidine core and introduce various substituents to achieve desired properties. For example, the synthesis of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a compound with a similar core structure, illustrates a typical approach to constructing such molecules. This process involves the reaction of specific starting materials, followed by cyclization and functionalization steps to introduce the chlorophenyl and pyrimidinyl groups (Hu Yang, 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by X-ray crystallography, revealing details about bond lengths, angles, and molecular conformations. For instance, the crystal structure determination of a related compound, Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, showcases the spatial arrangement of atoms and the molecular geometry, which is critical for understanding the compound's interaction with biological targets and its chemical reactivity (Hu Yang, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations, which are pivotal in modifying their chemical properties and enhancing their biological activities. For example, the functionalization of similar compounds through reactions with formamide, formic acid, urea, and other reagents leads to the synthesis of new pyrano[2,3-d]pyrimidine scaffolds with diverse chemical properties and potential biological activities (H. El‐Sayed et al., 2021).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and the nature of its substituents. X-ray crystallography provides detailed information on the crystal packing and intermolecular interactions, which influence the compound's physical state and solubility (Hu Yang, 2009).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(pyridin-3-ylmethyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-2-20-24-13-18(14-25-20)21(27)26(15-17-4-3-10-23-12-17)11-9-16-5-7-19(22)8-6-16/h3-8,10,12-14H,2,9,11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFUPTCRFIHFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(CCC2=CC=C(C=C2)Cl)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(3-pyridinylmethyl)-5-pyrimidinecarboxamide |
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